Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- is an organic compound with a complex structure It is characterized by a cyclopentane ring substituted with a carboxaldehyde group, a methyl group, and a hexenyl group containing two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- can be achieved through several methods. One common approach involves the oxidation of toluene derivatives, followed by cyclization and functional group modifications. Another method includes the oxidation of cyclopentene and subsequent alkylation with isobutylbenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and hexenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-: Similar structure but lacks the hexenyl group with oxo functionalities.
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-pentenyl)-: Similar but with a different position of the oxo groups.
Properties
CAS No. |
55811-46-6 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(1R)-2-[(E)-3,6-dioxohept-4-en-2-yl]-5-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C14H20O3/c1-9-4-6-12(13(9)8-15)11(3)14(17)7-5-10(2)16/h5,7-9,11-13H,4,6H2,1-3H3/b7-5+/t9?,11?,12?,13-/m1/s1 |
InChI Key |
VZJISTMIBCMLKD-YBOXNEFNSA-N |
Isomeric SMILES |
CC1CCC([C@@H]1C=O)C(C)C(=O)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC(C1C=O)C(C)C(=O)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.